molecular formula C15H11ClF3N3O3 B2881921 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate CAS No. 339016-45-4

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate

Cat. No.: B2881921
CAS No.: 339016-45-4
M. Wt: 373.72
InChI Key: GEQZFCBKMPMODE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate (CAS: 339016-45-4) is a pyridine derivative with the molecular formula C₁₅H₁₁ClF₃N₃O₃ and a molecular weight of 373.72 g/mol . Its structure comprises:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl core, providing electron-withdrawing substituents that enhance chemical stability.
  • An ethylamino linker bridging the pyridine ring to a cyanomethyl group.
  • A 2-furoate ester moiety, contributing to lipophilicity and influencing hydrolytic stability.

Properties

IUPAC Name

[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O3/c16-11-6-9(15(17,18)19)7-21-13(11)22-8-10(3-4-20)25-14(23)12-2-1-5-24-12/h1-2,5-7,10H,3,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQZFCBKMPMODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine Ring : Contains a chloro and trifluoromethyl substitution, which enhances its lipophilicity and biological activity.
  • Furoate Group : Imparts additional reactivity and potential interactions with biological targets.

Molecular Formula

  • C : 12
  • H : 10
  • Cl : 1
  • F : 3
  • N : 3
  • O : 1

IUPAC Name

  • This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, the presence of the pyridine ring allows for hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with receptors that mediate signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance biological activity against various pathogens.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of pyridine compounds showed effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Antifungal Properties : Similar compounds have been evaluated for antifungal activity, showing promising results against common fungal strains.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliInhibition at low μg/mL
AntifungalCandida albicansModerate inhibition
CytotoxicityHeLa cellsIC50 = 25 μM

Comparative Studies

Comparative studies with similar compounds reveal that the trifluoromethyl substitution significantly enhances both antimicrobial and cytotoxic activities. This suggests that the electronic effects imparted by fluorine atoms play a crucial role in the compound's biological efficacy.

Comparison with Similar Compounds

Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)

Key Differences :

  • Core Structure: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and ethylamino linker.
  • Substituents: Fluopyram features a benzamide group instead of the cyanomethyl-furoate ester.
  • Applications : A registered fungicide with systemic activity against soil-borne pathogens, targeting succinate dehydrogenase (SDH) in fungi .
  • Physicochemical Properties : The benzamide group enhances hydrolytic stability compared to esters, making Fluopyram more persistent in environmental matrices .
Parameter Target Compound Fluopyram
Molecular Weight 373.72 g/mol 396.7 g/mol
Functional Groups Furoate ester, cyanomethyl Benzamide, trifluoromethyl
Key Applications Undocumented (potential SDHI) Broad-spectrum fungicide
Stability Likely ester hydrolysis High (amide resistance)

Haloxyfop Etotyl (2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid ethoxyethyl ester)

Key Differences :

  • Linkage: Contains a phenoxypropionic acid backbone instead of an aminoethyl chain.
  • Substituents : Ethoxyethyl ester and pyridinyl-oxy group.
  • Applications : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
Parameter Target Compound Haloxyfop Etotyl
Target Enzyme Potential SDHI ACCase inhibitor
Functional Groups Furoate ester, aminoethyl Phenoxypropionate, ethoxyethyl
Environmental Fate Ester hydrolysis likely Ester cleavage in plants

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

Key Differences :

  • Substituents: A thiazolylmethylthio-benzamide group replaces the furoate-cyanomethyl moiety.
  • Solubility : The thioether may enhance membrane permeability compared to the polar furoate ester.
Parameter Target Compound Thiazolylmethylthio-Benzamide
Substituent Polarity Moderate (ester) Low (thioether)
Likely Targets Fungal SDH Kinases/proteases

Structural and Functional Insights

Role of the Pyridine Core

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a common motif in agrochemicals due to its ability to:

  • Resist metabolic degradation via steric hindrance from chloro and trifluoromethyl groups.
  • Enhance binding to enzymes like SDH or ACCase through halogen bonding .

Impact of Ester vs. Amide Linkages

  • Amide Groups (Fluopyram) : Greater stability, leading to longer soil half-lives and systemic activity .

Cyanomethyl Substitution

The cyanomethyl group in the target compound may:

  • Act as a metabolically labile site, facilitating detoxification or activation.
  • Modulate solubility, balancing lipophilicity for membrane penetration and aqueous compatibility.

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